Diethyl 2-(4-nitrobenzylidene)malonate
Overview
Description
Synthesis Analysis
The synthesis of diethyl 2-(4-nitrobenzylidene)malonate and related compounds typically involves the Knoevenagel condensation reaction. For instance, diethyl 2-(4-methylbenzylidene)malonate was synthesized through the reaction of 4-methylbenzaldehyde and diethyl malonate, catalyzed by piperidine and trifluoroacetic acid under reflux conditions in benzene (Achutha et al., 2016). Similarly, rapid room temperature liquid-phase synthesis methods have been developed for diethyl 2-((4-nitroanilino)methylene)malonate, emphasizing the efficiency of synthesis at ambient conditions (Valle et al., 2018).
Molecular Structure Analysis
The molecular structure of diethyl 2-(4-nitrobenzylidene)malonate derivatives has been determined through various analytical techniques, including X-ray diffraction studies. These studies reveal that these compounds crystallize in specific crystal systems, displaying intermolecular interactions that stabilize the structure, such as hydrogen bonding (Achutha et al., 2016).
Chemical Reactions and Properties
Diethyl 2-(4-nitrobenzylidene)malonate serves as a precursor in the synthesis of various biologically active compounds. Its reactivity has been explored in several studies, demonstrating its role in the multistage synthesis of quinoline derivatives with applications as antiviral, immunosuppressive, and anticancer agents (Valle et al., 2018).
Scientific Research Applications
Enantioselective Synthesis : Diethyl malonate catalyzes the enantioselective addition to nitrostyrenes, yielding significant amounts of (R)-isomers in the products (Reznikov, Golovin, & Klimochkin, 2012).
Alkylation of Nitroso Chlorides : It effectively alkylates nitroso chlorides to form -substituted oximes with a diethyl malonate moiety (Bizjaev, Rybalova, Gatilov, & Tkachev, 2004).
Thermal Reactions : Thermal reactions of certain diethyl malonate derivatives produce different chemical compounds, indicating its reactivity under thermal conditions (Täubl & Stadlbauer, 1997).
Light Stabilizer Intermediate : Certain substituted diethyl malonate compounds show potential as light stabilizer intermediates due to their crystal structure and hydrogen bonding properties (Liu, Gao, Han, Feng, & Zhen, 2012).
Intermolecular Exciplex Formation : Diethyl 2-(9-anthrylmethyl)-2-(p-N,N-dimethylamino-benzyl)malonate exhibits enhanced interaction between chromophores in solid matrices, showing potential in polymer science (Yuan, Guo, Zhen, Tazuke, & Párkányi, 1989).
Synthesis of Anticancer Drug Intermediates : A study developed an efficient method to synthesize diethyl 2-(2-chloronicotinoyl)malonate, an important intermediate in small molecule anticancer drugs (Xiong, Duan, Jia, Shi, Li, & Tang, 2018).
Molecular Conjugation Effects : Diethyl 2-(2-methyl-5-nitrothiazol-4-ylmethylene)malonate shows strong conjugating effects and interactions between molecules (Crozet, Giorgi, Terme, & Vanelle, 2005).
Propellant and Explosive Intermediates : The Michael reaction of methylenemalonates with nitrogen compounds can produce valuable intermediates for synthesis in propellants and explosives (Baum & Guest, 1979).
Supramolecular Assembly Formation : Diethyl aryl amino methylene malonate derivatives exhibit co-planar conformation and strong intramolecular hydrogen bonding, which is influenced by nitro and chloro substitution (Shaik, Angira, & Thiruvenkatam, 2019).
Chemoselective Reduction : Selective reduction of nitrobenzylidene malonic diester with metal ion catalyst or sensitized photoirradiation demonstrates a unique reduction mechanism (Xu, Deng, & Yu, 1987).
properties
IUPAC Name |
diethyl 2-[(4-nitrophenyl)methylidene]propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO6/c1-3-20-13(16)12(14(17)21-4-2)9-10-5-7-11(8-6-10)15(18)19/h5-9H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTWLLFTDRIQEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80346039 | |
Record name | Diethyl 2-(4-nitrobenzylidene)malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80346039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-(4-nitrobenzylidene)malonate | |
CAS RN |
22399-00-4 | |
Record name | Diethyl 2-(4-nitrobenzylidene)malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80346039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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